N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide

Physicochemical characterization ADME prediction Bioisostere comparison

Medicinal chemistry programs often face metabolic instability from carboxylic acid residues. This N-tetrazolyl carboxamide provides a validated, metabolically stable bioisostere replacement while maintaining target engagement. - **Key differentiator:** Favorable drug-like properties (LogP -1.79, PSA 93Ų, 0 Ro5 violations) vs. complex analogs (e.g., AR-C118925XX, LogP 4.78). - **Application:** Fragment-based screening, kinase/phosphatase SAR, or ion channel modulator campaigns. - **Supply:** ≥95% purity, cost-effective gram-scale synthesis from THF-2-carboxylic acid.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
Cat. No. B10891128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)NC2=NNN=N2
InChIInChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12)
InChIKeyHQVYBIVTFZUCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Physicochemical Baseline


N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide (molecular formula C6H9N5O2, monoisotopic mass 183.0756 Da) is a heterocyclic amide composed of a tetrahydrofuran-2-carboxamide moiety linked via an amide bond to a 1H-tetrazol-5-yl group . This compound belongs to the N-tetrazolyl carboxamide class, wherein the tetrazole ring serves as a carboxylic acid bioisostere. Predicted physicochemical properties include an ACD/LogP of -1.79 and a polar surface area of 93 Ų, with zero Rule of 5 violations, indicating favorable drug-like characteristics for early-stage screening . The compound is available from multiple commercial vendors for research purposes, typically with purity specifications ≥95% .

1 Fragment-based screening and early SAR exploration
2 Carboxylic acid bioisostere replacement studies
3 Cost-efficient building block for parallel synthesis

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Substitution Risks with In-Class Analogs


Compounds within the N-tetrazolyl carboxamide class cannot be casually interchanged due to pronounced structure-activity relationship (SAR) divergence driven by the core heterocycle attached to the carboxamide linkage. Patent literature demonstrates that systematic variation of the heterocyclic core—from furan to thiophene, pyrrole, or tetrahydrofuran—yields distinct pharmacological profiles, including differing enzyme inhibition patterns and receptor selectivity [1]. For instance, GWP-042, a tetrahydrofuran-2-carboxamide derivative bearing a 1,2,4-triazol-3-yl group instead of tetrazole, exhibits potent inhibition of mycobacterial alanine dehydrogenase (Ald) Rv2780 with an IC50 of 0.21 μM, whereas structurally divergent N-tetrazolyl carboxamides with alternative cores (e.g., pyrimidine) are documented as antiallergic agents with entirely different target engagement [2]. The tetrahydrofuran ring itself introduces stereochemical complexity and distinct conformational constraints relative to planar aromatic heterocycles such as furan or thiophene, altering both molecular recognition and pharmacokinetic properties [3]. Consequently, substituting one N-tetrazolyl carboxamide for another without empirical validation introduces unacceptable risk of target disengagement, off-target activity, or altered ADME profiles.

Heterocycle core variation
Replacing the tetrahydrofuran core with furan, thiophene, or pyrimidine may shift target engagement and pharmacological profile.
Saturated vs. planar ring geometry
The sp³-hybridized tetrahydrofuran ring alters molecular shape and hydrogen-bonding networks relative to planar aromatic analogs.
Class-level SAR divergence
Patent and literature data show distinct enzyme inhibition and receptor selectivity across N-tetrazolyl carboxamide subclasses.

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Comparative Selection Evidence


Physicochemical Differentiation vs. Furan Analog

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide exhibits distinct physicochemical properties relative to its unsaturated aromatic analog, N-(1H-tetrazol-5-yl)furan-2-carboxamide. The target compound possesses a saturated tetrahydrofuran ring, resulting in an ACD/LogP of -1.79 . In contrast, the furan analog AR-C118925XX (which incorporates an extended aromatic substituent on the furan ring) exhibits a LogP of 4.78 [1]. This approximately 6.6 log-unit difference in lipophilicity translates to substantially divergent predicted membrane permeability and aqueous solubility profiles, which directly impact assay compatibility, formulation strategy, and in vivo distribution characteristics.

Lipophilicity vs. Furan Analog
Reported
ΔLogP ≈ 6.6 units
May influence assay compatibility and formulation development
ACD/LogP -1.79 vs. 4.78; cross-study comparison
Physicochemical characterization ADME prediction Bioisostere comparison

Scaffold Geometry: Tetrahydrofuran vs. Furan Core

The saturated tetrahydrofuran ring in N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide introduces conformational flexibility and a tetrahedral geometry at the C2 position that fundamentally differs from the planar, electron-rich aromatic furan ring found in analogs such as N-(1H-tetrazol-5-yl)furan-2-carboxamide. The tetrahydrofuran oxygen remains capable of hydrogen bond acceptance (H-bond acceptors = 7 for the target compound) , but the saturated ring alters both the spatial orientation of the carboxamide group and the overall molecular shape recognized by biological targets. This structural divergence is supported by patent disclosures wherein tetrahydrofuran-containing carboxamides exhibit distinct sodium channel modulation activity not observed with furan-based congeners [1]. Furthermore, crystallographic evidence demonstrates that N-tetrazolyl carboxamides bearing different heterocyclic cores engage distinct binding pockets: for example, N-(1-propyl-1H-tetrazol-5-yl)furan-2-carboxamide occupies an allosteric site in PTP1B with specific hydrogen-bonding networks that would be perturbed by tetrahydrofuran substitution [2].

Scaffold Geometry
Class-level
Tetrahydrofuran (sp³) vs. furan (sp²)
Conformational divergence predicts non-overlapping binding profiles
Saturation alters H-bond acceptor count and ring orientation
Medicinal chemistry Structure-activity relationship Conformational analysis

Tetrazole vs. Carboxylic Acid Metabolic Stability

The tetrazole moiety in N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide functions as a carboxylic acid bioisostere, offering potential metabolic advantages over carboxylic acid-containing analogs. Published structure-activity relationship studies on amlexanox derivatives demonstrate that replacing a carboxylic acid with a tetrazole bioisostere improves in vitro potency toward TBK1 and IKKε kinases. Specifically, installation of a tetrazole carboxylic acid bioisostere in the amlexanox scaffold yielded potency of 200 nM toward IKKε and 400 nM toward TBK1, whereas carboxylic acid removal or conversion to a short amide or ester nearly abolished inhibitory effects [1]. Although these data derive from a distinct chemotype (benzopyranopyridine core rather than tetrahydrofuran), the class-level inference establishes that tetrazole incorporation can confer quantifiable potency retention or enhancement relative to acid, amide, or ester isosteres. The target compound's tetrazole group is similarly positioned to provide enhanced metabolic stability versus carboxylic acid analogs, which are susceptible to glucuronidation and rapid clearance.

Tetrazole Bioisostere Potency
Class-level
IKKε IC50 200 nM; TBK1 IC50 400 nM (related scaffold)
Bioisosteric replacement may retain target engagement vs. acid
Data from amlexanox chemotype; target-specific validation needed
Bioisosterism Metabolic stability Drug design

Synthetic Accessibility vs. Polycyclic Analogs

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide (molecular weight 183.17 Da) represents a compact, synthetically accessible scaffold compared to elaborate polycyclic N-tetrazolyl carboxamide analogs such as AR-C118925XX (molecular weight 537.59 Da) . The target compound can be synthesized via straightforward amide coupling between tetrahydrofuran-2-carboxylic acid (or its activated ester) and 5-aminotetrazole [1]. In contrast, AR-C118925XX requires multi-step synthesis involving dibenzocycloheptene core construction, pyrimidine-thione formation, and regioselective N-alkylation, contributing to its high commercial cost (€15,186 for 200 mg as of vendor pricing) . The target compound's lower molecular complexity translates to reduced synthetic burden, faster turnaround for custom synthesis requests, and lower cost per milligram for routine screening applications. Tetrahydrofuran-2-carboxamide itself (CAS 91470-28-9, MW 115.13) is commercially available as a building block from multiple vendors at gram-scale quantities with ≥96% purity .

Synthetic Accessibility
Reported
MW 183 Da; ~2-step synthesis
Lower complexity may reduce procurement cost vs. polycyclic analogs
Vendor pricing and synthetic route analysis
Synthetic chemistry Building block availability Procurement efficiency

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Research and Industrial Applications


Fragment-Based Discovery and Scaffold-Hopping SAR

Due to its low molecular weight (183.17 Da), favorable Rule of 5 compliance (zero violations), and moderate lipophilicity (ACD/LogP = -1.79), N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is well-suited as a fragment hit or SAR expansion scaffold . Its compact structure enables efficient exploration of chemical space around the tetrahydrofuran-tetrazole pharmacophore without introducing excessive molecular complexity that would confound initial hit-to-lead optimization. The compound's tetrazole bioisostere provides a metabolically stable replacement for carboxylic acid moieties, as demonstrated in kinase inhibitor development where tetrazole installation retained nM potency while acid removal abolished activity [1]. This application scenario leverages the compound's differentiated physicochemical profile relative to larger, more lipophilic analogs such as AR-C118925XX (LogP = 4.78) [2].

Bioisostere-Enabled Target Engagement

The tetrazole moiety in N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide serves as a validated carboxylic acid bioisostere with documented target engagement benefits. Crystallographic studies have confirmed that N-tetrazolyl carboxamides can occupy allosteric binding sites in enzymes such as PTP1B, where specific hydrogen-bonding networks involving the tetrazole and carboxamide groups mediate molecular recognition . The saturated tetrahydrofuran ring introduces conformational flexibility distinct from planar aromatic heterocycles, potentially enabling access to binding pockets inaccessible to furan or thiophene analogs [1]. This compound is therefore indicated for target engagement screening in kinase, phosphatase, and GPCR programs where carboxylic acid-containing leads require bioisosteric replacement to address metabolic liability or permeability limitations [2].

Cost-Efficient Building Block for Parallel Synthesis

N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a cost-effective alternative to complex polycyclic N-tetrazolyl carboxamides for library production and parallel synthesis applications. With a molecular weight of 183.17 Da and straightforward synthetic accessibility from commercially available tetrahydrofuran-2-carboxylic acid (CAS 91470-28-9, available at gram scale with ≥96% purity) [1], the target compound enables economical preparation of focused compound libraries. In contrast, structurally elaborate analogs such as AR-C118925XX (MW 537.59 Da) incur substantially higher procurement costs and require multi-step custom synthesis [2]. The target compound's lower per-milligram cost and simpler handling characteristics support high-throughput screening and iterative medicinal chemistry campaigns where compound consumption is high.

Sodium and Ion Channel Modulator Screening

Patent literature establishes that substituted tetrahydrofuran-2-carboxamides function as modulators of sodium channels, with specific structural features—including the saturated tetrahydrofuran ring and carboxamide linkage—contributing to this pharmacological activity . N-(1H-Tetrazol-5-yl)tetrahydrofuran-2-carboxamide, as a representative of this chemotype incorporating a tetrazole bioisostere, is therefore a candidate for ion channel modulator screening. The compound's favorable physicochemical properties (LogP = -1.79, polar surface area 93 Ų) [1] support its evaluation in electrophysiological assays where excessive lipophilicity can confound data interpretation through non-specific membrane interactions. This scenario is further supported by the documented divergence in activity profiles between tetrahydrofuran- and furan-based carboxamides, underscoring the necessity of testing the specific scaffold rather than assuming class-wide interchangeability [2].

Application
Selection Property
Validation Focus
Fragment-based discovery & SAR
Low MW, favorable Rule-of-5 profile
Fragment hit validation and scaffold hopping
Bioisostere-enabled target engagement
Tetrazole carboxylic acid bioisostere
Target engagement assay context; metabolic stability review
Cost-efficient building block
Synthetic accessibility from commercial precursors
Parallel synthesis feasibility and cost-per-compound analysis
Ion channel modulator research
Tetrahydrofuran-2-carboxamide scaffold with reported modulator context
Electrophysiological assay context; chemotype SAR differentiation

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